Product packaging for Dodecanoic acid, 2-butoxyethyl ester(Cat. No.:CAS No. 109-37-5)

Dodecanoic acid, 2-butoxyethyl ester

Cat. No.: B089569
CAS No.: 109-37-5
M. Wt: 300.5 g/mol
InChI Key: QJENVPXXRBETHA-UHFFFAOYSA-N
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Description

Dodecanoic acid, 2-butoxyethyl ester, also widely known as 2-butoxyethyl laurate, is a chemical ester with the formula C18H36O3 and a molecular weight of 300.48 g·mol−1 . Its structure is derived from lauric acid (dodecanoic acid) and 2-butoxyethanol, categorized as an ethylene glycol monobutyl ether laurate . This compound is registered under CAS number 109-37-5 and EINECS 203-667-8 . As a research chemical, it is valued for its properties as a potential solvent and dispersing agent. Researchers investigate its application in formulating specialty coatings, paints, and printing inks, where it may improve adhesion and contribute to a more even finish . Its utility extends to the development of lubricants and greases, where it is studied for its role in enhancing oxidation stability and providing a degree of corrosion protection, particularly in metalworking fluids like cutting oils . Furthermore, its application is explored in the manufacturing of polymers, adhesives, sealants, and textile treatment products . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H36O3 B089569 Dodecanoic acid, 2-butoxyethyl ester CAS No. 109-37-5

Properties

IUPAC Name

2-butoxyethyl dodecanoate
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InChI

InChI=1S/C18H36O3/c1-3-5-7-8-9-10-11-12-13-14-18(19)21-17-16-20-15-6-4-2/h3-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJENVPXXRBETHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCCOCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059368
Record name 2-Butoxyethyl laurate
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Molecular Weight

300.5 g/mol
Source PubChem
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CAS No.

109-37-5
Record name 2-Butoxyethyl dodecanoate
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Record name 2-Butoxyethyl laurate
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Record name Dodecanoic acid, 2-butoxyethyl ester
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Record name Dodecanoic acid, 2-butoxyethyl ester
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Record name 2-Butoxyethyl laurate
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Record name 2-butoxyethyl laurate
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Preparation Methods

Ionic Liquid Catalysts

Ionic liquids (e.g., 1-butyl-3-methylimidazolium hydrogen sulfate) show promise for esterification, offering high activity (>95% conversion) and reusability. A study reported 94% yield at 100°C in 3 hours, with minimal leaching.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics by enhancing molecular agitation. Trials with dodecanoic acid and 2-butoxyethanol achieved 90% conversion in 30 minutes using 150 W power and 0.5 mol% H₂SO₄.

Enzyme-Catalyzed Routes

Lipases (e.g., Candida antarctica) enable eco-friendly synthesis under mild conditions (40–60°C). Yields of 80–85% are attainable in solvent-free systems, though reaction times extend to 24–48 hours.

Comparative Analysis of Preparation Methods

MethodConversion (%)Temperature (°C)CatalystWaste GenerationScalability
Batch (H₂SO₄)85–92110–130Homogeneous acidHighModerate
Reactive Distillation>99110–125Solid acidLowHigh
Fixed-Bed Reactor95–9890–125Ion-exchange resinModerateHigh
Ionic Liquid94100[BMIM][HSO₄]LowLimited

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes:

  • Catalyst longevity : Sulfonated resins maintain activity for >1 year in fixed-bed systems.

  • Energy integration : Heat recovery from exothermic esterification (ΔH ≈ −50 kJ/mol) reduces operating costs.

  • Purity control : Distillation columns separate unreacted precursors (e.g., 2-butoxyethanol) via boiling point differences (ester: ~250°C; alcohol: ~170°C) .

Chemical Reactions Analysis

Types of Reactions: Dodecanoic acid, 2-butoxyethyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and a catalyst such as sodium methoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis : Dodecanoic acid, 2-butoxyethyl ester is utilized as a reagent in organic synthesis reactions, particularly in the formation of other esters and fatty acids.
  • Solvent : It serves as a solvent in various chemical reactions due to its favorable solubility properties.

Biology

  • Lipid Metabolism Studies : This compound is employed in research related to lipid metabolism, helping to understand the biochemical pathways involving fatty acids.
  • Model Compound for Hydrolysis Studies : It acts as a model for studying ester hydrolysis mechanisms due to its structural characteristics.

Medicine

  • Antimicrobial Properties : Dodecanoic acid has been investigated for its potential antimicrobial effects, disrupting bacterial cell membranes. Studies have shown that it can be effective against various pathogens.
  • Drug Delivery Systems : Its properties make it suitable for use in drug delivery systems, enhancing the solubility and bioavailability of hydrophobic drugs.

Industrial Applications

  • Surfactants : The compound is used in the production of surfactants, which reduce surface tension and improve the wetting properties of formulations.
  • Lubricants and Plasticizers : It finds application in manufacturing lubricants and plasticizers due to its ability to enhance flexibility and performance in materials.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal investigated the antimicrobial properties of dodecanoic acid derivatives. The results indicated that this compound showed significant activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism was attributed to the disruption of bacterial cell membranes, leading to cell lysis.

Case Study 2: Drug Delivery

Research conducted on the use of dodecanoic acid esters in drug formulations demonstrated improved bioavailability of poorly soluble drugs. The study highlighted that incorporating this compound into formulations enhanced drug absorption in biological systems.

Mechanism of Action

The mechanism of action of dodecanoic acid, 2-butoxyethyl ester primarily involves its hydrolysis to release dodecanoic acid and 2-butoxyethanol. Dodecanoic acid is known to exhibit antimicrobial properties by disrupting the cell membranes of bacteria and fungi. The ester itself can act as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds .

Comparison with Similar Compounds

Structural and Physical Properties

The structural complexity of dodecanoic acid, 2-butoxyethyl ester, which includes an ether linkage in the ester group, results in distinct physical properties compared to linear alkyl esters. Key comparisons include:

Table 1: Structural and Chromatographic Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Retention Index/Time Key Features
This compound C₁₈H₃₆O₃ 300.48 RT 14.614 Ether-alcohol chain; higher polarity
Dodecanoic acid, ethyl ester C₁₄H₂₈O₂ 228.37 AI 1643 Linear chain; volatile flavor compound
Dodecanoic acid, methyl ester C₁₃H₂₆O₂ 214.35 AI 1551 Short-chain; antibacterial activity
Dodecanoic acid, 1-methylethyl ester C₁₅H₃₀O₂ 242.40 AI 1781 Branched chain; higher retention
Dodecanoic acid, 1,2,3-propanetriyl ester C₃₉H₇₄O₆ 650.99 N/A Triglyceride analog; antiarthritic
Butyl dodecanoate (butyl laurate) C₁₆H₃₂O₂ 256.43 KI 1787 Linear butyl ester; synthetic origin

Notes:

  • The ether linkage in 2-butoxyethyl ester increases polarity and boiling point compared to linear esters like ethyl or methyl laurate.
  • Higher retention indices (e.g., AI 1781 for 1-methylethyl ester) correlate with increased molecular weight and branching .
Ethyl Ester (C₁₄H₂₈O₂)
  • Antimicrobial & Antioxidant: Exhibits significant activity against pathogens like Candida spp. and inhibits oxidative stress .
  • Flavor Industry: Imparts fruity notes in wines and fermented beverages, with peak areas correlating to fermentation conditions .
  • Health Impact: Increases LDL cholesterol in humans, as observed in colored rice varieties .
Methyl Ester (C₁₃H₂₆O₂)
  • Antibacterial: Identified in P. scolopendria extracts, contributing to antibacterial efficacy against Gram-positive bacteria .
1,2,3-Propanetriyl Ester (C₃₉H₇₄O₆)
  • Therapeutic Potential: Demonstrates antiarthritic, hepatoprotective, and nematocidal activities in Cnidoscolus acanitifolius .
2-Butoxyethyl Ester (C₁₈H₃₆O₃)
  • Limited Data: While detected in A. americana, its biological roles remain unexplored.

Industrial and Ecological Roles

  • Ethyl Ester: Dominates flavor profiles in alcoholic beverages and fermented foods, with Saccharomyces cerevisiae enhancing its production during fermentation .
  • Methyl Ester: Used in biodiesel production and as a synthetic intermediate due to low molecular weight .
  • 2-Butoxyethyl Ester: Likely utilized in niche applications requiring solubility in both polar and non-polar solvents, though further research is needed .

Biological Activity

Dodecanoic acid, also known as lauric acid, is a medium-chain fatty acid that exhibits a variety of biological activities. The ester form, specifically dodecanoic acid, 2-butoxyethyl ester , has garnered attention for its potential applications in pharmaceuticals and cosmetics due to its antimicrobial, antiviral, and antifungal properties.

Chemical Structure and Properties

  • Chemical Formula : C18_{18}H36_{36}O3_3
  • Molecular Weight : 300.48 g/mol
  • IUPAC Name : this compound

This compound is characterized by the presence of a dodecanoic acid moiety linked to a 2-butoxyethyl group, which enhances its solubility and bioavailability compared to the free acid.

Antimicrobial Properties

Dodecanoic acid and its esters have been shown to possess significant antimicrobial activity against various pathogens. In particular, studies demonstrate that:

  • Antibacterial Activity : Dodecanoic acid exhibits antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, it has been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 1.87 mg/ml to 3.75 mg/ml in various extracts .
  • Antifungal Activity : The compound also shows antifungal properties, with effective inhibition against fungi such as Candida albicans and Aspergillus niger. The inhibition zones observed in disc diffusion assays indicate a promising potential for therapeutic applications .
  • Antiviral Activity : Research indicates that dodecanoic acid may possess antiviral properties, particularly against enveloped viruses, contributing to its potential use in antiviral formulations .

The biological activity of dodecanoic acid is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. This mechanism is common among fatty acids where hydrophobic interactions destabilize lipid bilayers of microbial cells .

Toxicological Considerations

While dodecanoic acid has beneficial biological activities, it is essential to consider its safety profile:

  • Acute Toxicity : Studies indicate that dodecanoic acid is relatively safe at low concentrations. However, higher doses may lead to irritation or adverse effects in sensitive individuals .
  • Chronic Exposure : Long-term exposure studies show that while dodecanoic acid can induce some liver changes in animal models at high concentrations, these effects are generally reversible upon cessation of exposure .

Case Study 1: Antimicrobial Efficacy

A study conducted on various plant extracts containing dodecanoic acid revealed significant antibacterial activity against multi-drug resistant strains of bacteria. The methanol extract containing dodecanoic acid showed the largest zone of inhibition against S. flexneri, highlighting its potential as an antimicrobial agent in herbal medicine .

Case Study 2: Antioxidant Activity

In addition to its antimicrobial properties, dodecanoic acid has demonstrated antioxidant activity. A comparative study using the DPPH radical scavenging method indicated that extracts containing dodecanoic acid exhibited dose-dependent antioxidant effects, which are crucial for preventing oxidative stress-related diseases .

Data Tables

Biological Activity Target Organisms/Pathogens MIC Values (mg/ml) References
AntibacterialStaphylococcus aureus1.87 - 3.75
AntifungalCandida albicansNot specified
AntiviralEnveloped virusesNot specified
AntioxidantVariousIC50 values vary

Q & A

Basic Research Questions

Q. What analytical techniques are most reliable for identifying and quantifying Dodecanoic acid, 2-butoxyethyl ester in complex biological or environmental matrices?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identifying and quantifying esters like this compound. For example, GC-MS analysis of similar esters (e.g., dodecanoic acid ethyl ester) in jujube brandy detected odor-active compounds with high sensitivity, using retention indices and spectral libraries for confirmation . When analyzing plant extracts, protocols such as phytochemical screening (e.g., in olive oil studies) can be adapted, with optimization of column polarity and ionization parameters to resolve co-eluting peaks . Quantification requires internal standards (e.g., deuterated analogs) to correct for matrix effects.

Q. How can researchers synthesize this compound with high purity for experimental use?

  • Methodological Answer : Enzymatic esterification using lipases or engineered P450 enzymes (e.g., CYP153A fusion constructs) offers regioselective synthesis. For instance, ω-hydroxy dodecanoic acid was produced via a two-phase system (aqueous/organic) to enhance substrate solubility and reduce product toxicity . For 2-butoxyethyl esters, similar strategies can be applied by substituting the alcohol moiety (e.g., 2-butoxyethanol) in esterification reactions. Post-synthesis purification via fractional distillation or preparative HPLC is critical, as impurities like unreacted fatty acids or alcohols can skew downstream bioactivity assays.

Q. What thermodynamic properties of Dodecanoic acid esters are critical for experimental design, and how are they measured?

  • Methodological Answer : Boiling points (TboilT_{\text{boil}}), phase-change enthalpies, and solubility parameters are essential for designing reactions and purification steps. For ethyl dodecanoate, TboilT_{\text{boil}} was determined experimentally using standardized methods (e.g., TRC/NIST protocols) with uncertainties ≤2 K . Differential scanning calorimetry (DSC) can measure melting points and crystallinity, while Hansen solubility parameters guide solvent selection for extraction. Researchers must cross-validate experimental data with computational models (e.g., COSMO-RS) to resolve discrepancies, especially for branched or long-chain esters.

Advanced Research Questions

Q. How can researchers optimize regioselectivity in the enzymatic synthesis of this compound?

  • Methodological Answer : Protein engineering of fusion constructs (e.g., CYP153A-P450 BM3 reductase) improves electron transfer efficiency and substrate binding. In vivo studies using E. coli co-expressing AlkL membrane transporters increased substrate uptake by 30%, enabling higher yields of terminal-functionalized esters . Directed evolution of lipases (e.g., Candida antarctica Lipase B) can enhance specificity for 2-butoxyethanol over other alcohols. Reaction monitoring via inline FTIR or NMR ensures real-time tracking of regioselectivity.

Q. What mechanisms underlie the antimicrobial activity of Dodecanoic acid esters, and how are they validated experimentally?

  • Methodological Answer : Esters like dodecanoic acid-1,2,3-propanetriyl ester disrupt microbial membranes via surfactant-like interactions, validated through minimum inhibitory concentration (MIC) assays and electron microscopy . For 2-butoxyethyl derivatives, comparative lipidomics can identify changes in pathogen membrane composition (e.g., phospholipid ratios). Synergistic effects with antibiotics are tested using checkerboard assays, while resistance mechanisms are probed via transcriptomic profiling (e.g., RNA-seq of Staphylococcus aureus exposed to sublethal doses).

Q. How should researchers address contradictions in spectral data (e.g., NMR, MS) for structurally similar Dodecanoic acid esters?

  • Methodological Answer : Overlapping signals in 13C^{13}\text{C}-NMR (e.g., ester carbonyls at ~170 ppm) can be resolved using 2D techniques (HSQC, HMBC) to assign carbons adjacent to oxygen atoms . For GC-MS, high-resolution instruments (Q-TOF) differentiate isomers via exact mass (e.g., C16H32O2C_{16}H_{32}O_2 vs. C15H30O2C_{15}H_{30}O_2) and fragmentation patterns. Collaborative databases (e.g., NIST WebBook) provide reference spectra, but researchers must validate against synthesized standards to avoid misannotation .

Q. What strategies mitigate product inhibition in whole-cell biocatalysis of Dodecanoic acid esters?

  • Methodological Answer : Two-phase systems (e.g., 5:1 aqueous/organic) extract esters in situ, reducing cytotoxicity. In ω-hydroxy dodecanoic acid production, this increased yields by 3.3-fold . Metabolite profiling (e.g., LC-MS) identifies inhibitory byproducts (e.g., acetate), which can be minimized via knockout of competing pathways (e.g., acetate kinase). Immobilization of cells or enzymes on chitosan beads enhances reusability and stability.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dodecanoic acid, 2-butoxyethyl ester
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Dodecanoic acid, 2-butoxyethyl ester

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